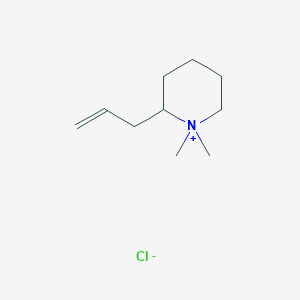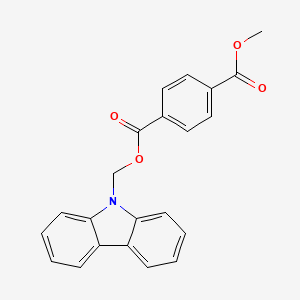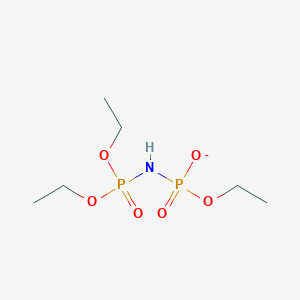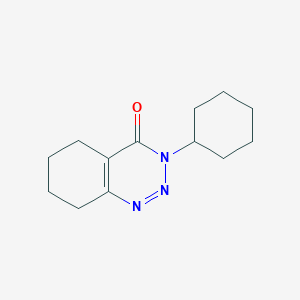
1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the cyclohexyl group and the tetrahydro structure adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and cyclohexanone under acidic or basic conditions.
Condensation reactions: Involving the reaction of cyclohexylamine with benzotriazine precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives.
Reduction: May yield reduced forms with altered functional groups.
Substitution: May yield substituted benzotriazine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Without the cyclohexyl and tetrahydro modifications.
Benzotriazine derivatives: With different substituents and functional groups.
Uniqueness
The uniqueness of 1,2,3-Benzotriazin-4(3H)-one, 3-cyclohexyl-5,6,7,8-tetrahydro- lies in its specific structural features, which may confer distinct biological and chemical properties compared to other benzotriazine derivatives.
Properties
CAS No. |
61785-26-0 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-cyclohexyl-5,6,7,8-tetrahydro-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H19N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h10H,1-9H2 |
InChI Key |
VMDDFZQAAIDPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCCC3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


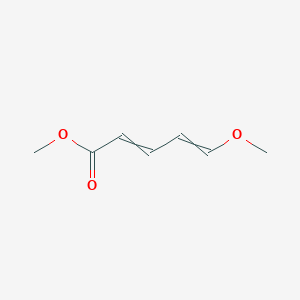
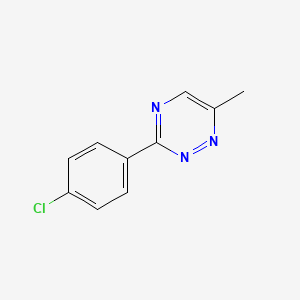
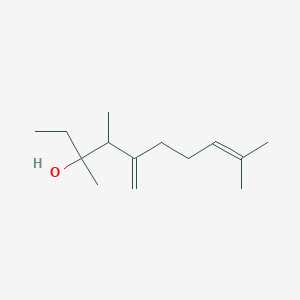
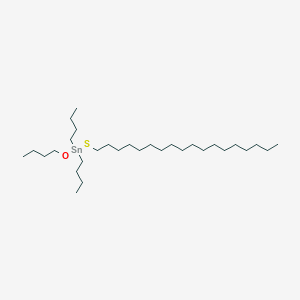

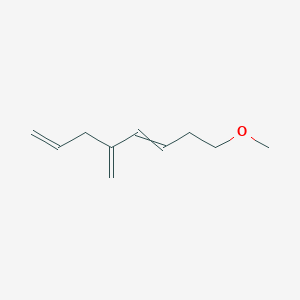
![2-[2-(3-Phenylprop-2-yn-1-yl)phenyl]naphthalene](/img/structure/B14556988.png)


![N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine](/img/structure/B14557003.png)
